4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI)
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Overview
Description
4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) can be achieved through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires acidic conditions and a catalyst to proceed efficiently. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the preparation of nucleoside analogues, which are important in antiviral and anticancer research . Industrially, it is used in the production of dyes, photographic materials, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus reducing intraocular pressure in glaucoma patients . The compound’s triazole ring structure is crucial for its binding affinity and inhibitory activity .
Comparison with Similar Compounds
4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) can be compared with other triazole derivatives, such as 1H-1,2,4-triazole-3-carboxylic acid methyl ester and 1H-1,2,3-triazole-4-carboxylic acid . While these compounds share similar core structures, their functional groups and substitution patterns can lead to different chemical properties and biological activities. The unique methyl ester group in 4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) contributes to its distinct reactivity and applications .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
methyl 4-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-5(4(9)10-2)3-6-8-7-5/h3H,1-2H3 |
InChI Key |
BMMKAHGIUVTDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NN=N1)C(=O)OC |
Origin of Product |
United States |
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